molecular formula C18H20N2O2S2 B2517954 2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868216-95-9

2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B2517954
CAS No.: 868216-95-9
M. Wt: 360.49
InChI Key: DAXHBRIFQZHSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is a member of the imidazole family, which is a class of organic compounds that have a five-membered ring containing three carbon atoms and two nitrogen atoms. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed below.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Imidazole derivatives, including those similar to 2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, are significant in the field of chemical synthesis. These compounds are used in the synthesis of novel, complex molecular structures. For instance, Klásek et al. (2010) documented the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the formation of novel compounds with a rearrangement to give 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones, among others. The detailed characterization of these compounds was achieved using various spectroscopic techniques and X-ray diffraction, highlighting the intricate nature and the potential of these molecular structures in further chemical applications (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Corrosion Inhibition

Another significant application of imidazole derivatives is in the field of corrosion inhibition. Zhang et al. (2015) investigated a novel imidazoline derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), as a corrosion inhibitor for P110 carbon steel in a hydrochloric acid environment. The study utilized various techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests, demonstrating the compound's efficacy as a mixed-type inhibitor. The inhibition efficiency of the compound increased with rising concentration, and its behavior complied with the Langmuir adsorption isotherm (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).

Bioactive Compound Synthesis

Imidazole derivatives are also pivotal in the synthesis of bioactive compounds. Mariappan et al. (2019) reported an efficient synthesis of dihydro-4H-benzo[4,5]imidazo[2,1-b]pyrano[2,3-d]thiazole, starting from a compound similar to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one. The study noted that the heterocyclic skeleton obtained might possess intriguing biological properties, pointing towards potential pharmaceutical or bioactive applications (Mariappan, Rajaguru, Muthusubramanian, & Bhuvanesh, 2019).

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-14-8-10-17(11-9-14)24(21,22)20-13-12-19-18(20)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXHBRIFQZHSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.